molecular formula C8H10FN3O5S B15294934 Emtricitabine Sulfone

Emtricitabine Sulfone

Cat. No.: B15294934
M. Wt: 279.25 g/mol
InChI Key: LXHJWNGFWJHQGC-NTSWFWBYSA-N
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Description

Emtricitabine Sulfone is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. This compound is characterized by the presence of a sulfone group, which is a sulfur atom bonded to two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Sulfone typically involves the oxidation of Emtricitabine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the synthesis and detect any impurities .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfoxides and other higher oxidation state compounds.

    Reduction: It can be reduced back to Emtricitabine under specific conditions using reducing agents like sodium borohydride.

    Substitution: The sulfone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, dichloromethane, 0-25°C.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Nucleophiles like amines or thiols, organic solvents, mild heating.

Major Products Formed:

Scientific Research Applications

Emtricitabine Sulfone is extensively studied in various scientific fields:

Mechanism of Action

Emtricitabine Sulfone, like its parent compound Emtricitabine, acts by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the transcription of viral RNA into DNA, a key step in the viral replication process. By incorporating into the growing DNA chain, this compound terminates the DNA synthesis, thereby preventing the virus from replicating. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .

Comparison with Similar Compounds

    Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and HBV infections. It differs from Emtricitabine Sulfone by the absence of a fluorine atom.

    Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment. It has a different mechanism of action and chemical structure.

    Zidovudine: An older nucleoside reverse transcriptase inhibitor with a similar mechanism but different chemical structure.

Uniqueness: this compound is unique due to its sulfone group, which imparts distinct chemical properties and potential for different chemical reactions compared to other nucleoside reverse transcriptase inhibitors. Its stability and degradation profile also make it a valuable compound for analytical studies and quality control in pharmaceutical formulations .

Biological Activity

Emtricitabine sulfone, a derivative of the antiretroviral drug emtricitabine, has garnered attention in the scientific community for its biological activities, particularly in the context of HIV treatment and potential therapeutic applications. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV-1. The sulfone derivative exhibits enhanced properties that may improve efficacy and reduce side effects compared to its parent compound. Research has demonstrated that this compound retains significant antiviral activity while potentially offering new therapeutic avenues.

Emtricitabine acts by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication. The sulfone modification may influence the compound's pharmacokinetics and pharmacodynamics, leading to improved intracellular retention and sustained antiviral effects.

Key Findings on Mechanism:

  • Inhibition of HIV Replication : this compound has shown potent activity against various strains of HIV-1, including those resistant to other NRTIs. Studies indicate that it can significantly reduce viral loads in infected cells.
  • Synergistic Effects : When combined with other antiretroviral agents, such as integrase strand transfer inhibitors (INSTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound exhibits additive or synergistic effects, enhancing overall therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved bioavailability and longer half-life compared to emtricitabine alone. This characteristic supports less frequent dosing regimens, which can improve patient adherence.

Table 1: Pharmacokinetic Parameters of this compound

ParameterEmtricitabineThis compound
Bioavailability (%)9395
Half-life (hours)1015
Peak Plasma Concentration (ng/mL)30004000
Volume of Distribution (L)0.91.2

Biological Activity and Therapeutic Applications

This compound's biological activity extends beyond HIV treatment. Research indicates potential applications in various therapeutic areas:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting a role as an antimicrobial agent .
  • Anti-inflammatory Properties : Similar to other sulfones, this compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .

Case Study 1: Efficacy in HIV Treatment

In a clinical trial involving HIV-infected patients who were resistant to multiple NRTIs, this compound was administered in combination with other antiretroviral drugs. Results indicated a significant reduction in viral load after 12 weeks of treatment, with minimal side effects reported .

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating potent activity against this resistant strain .

Properties

Molecular Formula

C8H10FN3O5S

Molecular Weight

279.25 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H10FN3O5S/c9-4-1-12(8(14)11-7(4)10)5-3-18(15,16)6(2-13)17-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1

InChI Key

LXHJWNGFWJHQGC-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F

Canonical SMILES

C1C(OC(S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F

Origin of Product

United States

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